
5-Hydroxy-4-methoxypropafenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-methoxypropafenone is a chemical compound that belongs to the class of propafenone analogs. It is also known as 5-hydroxypropafenone or 5-OH-PPF. This compound has been studied for its potential use in the treatment of cardiac arrhythmias, specifically atrial fibrillation.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-methoxypropafenone is not fully understood. It is believed to work by blocking sodium and potassium channels in cardiac cells, which can help to restore normal heart rhythm. It may also have effects on calcium channels and adrenergic receptors.
Biochemical and Physiological Effects:
5-Hydroxy-4-methoxypropafenone has been shown to have antiarrhythmic effects in animal models. It has been shown to decrease the duration and frequency of atrial fibrillation episodes. It may also have effects on other cardiac parameters, such as heart rate and blood pressure. Further studies are needed to determine the full extent of its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Hydroxy-4-methoxypropafenone in lab experiments is that it has been well-studied in animal models, and its effects on cardiac arrhythmias have been demonstrated. However, there are limitations to its use in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Another limitation is that its potential therapeutic use in humans is not yet established, which limits its clinical relevance.
Future Directions
There are several future directions for research on 5-Hydroxy-4-methoxypropafenone. One direction is to further investigate its mechanism of action, which could lead to the development of more effective antiarrhythmic drugs. Another direction is to conduct clinical trials to determine its safety and efficacy in humans. Additionally, research could focus on developing new synthetic methods for producing 5-Hydroxy-4-methoxypropafenone, which could improve its availability and reduce its cost. Overall, further research on 5-Hydroxy-4-methoxypropafenone has the potential to lead to new treatments for cardiac arrhythmias, which could improve patient outcomes and quality of life.
Synthesis Methods
The synthesis of 5-Hydroxy-4-methoxypropafenone involves the reaction of 4-methoxyphenylacetic acid with sodium hydroxide and potassium permanganate to form 4-methoxybenzaldehyde. This aldehyde is then reacted with 5-hydroxy-2-propanone in the presence of sodium borohydride to produce 5-Hydroxy-4-methoxypropafenone.
Scientific Research Applications
5-Hydroxy-4-methoxypropafenone has been studied for its potential use in the treatment of atrial fibrillation. Atrial fibrillation is a type of cardiac arrhythmia that can lead to stroke, heart failure, and other complications. The current treatment options for atrial fibrillation have limitations, and there is a need for new and more effective treatments. 5-Hydroxy-4-methoxypropafenone has been shown to have antiarrhythmic effects in animal models, and further studies are needed to determine its potential therapeutic use in humans.
properties
CAS RN |
102059-09-6 |
|---|---|
Product Name |
5-Hydroxy-4-methoxypropafenone |
Molecular Formula |
C22H29NO5 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]-4-methoxyphenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C22H29NO5/c1-3-11-23-14-17(24)15-28-21-13-22(27-2)20(26)12-18(21)19(25)10-9-16-7-5-4-6-8-16/h4-8,12-13,17,23-24,26H,3,9-11,14-15H2,1-2H3 |
InChI Key |
RZWMKJCSRSDORO-UHFFFAOYSA-N |
SMILES |
CCCNCC(COC1=CC(=C(C=C1C(=O)CCC2=CC=CC=C2)O)OC)O |
Canonical SMILES |
CCCNCC(COC1=CC(=C(C=C1C(=O)CCC2=CC=CC=C2)O)OC)O |
synonyms |
5-hydroxy-4-methoxypropafenone LU 45032 LU-45032 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)
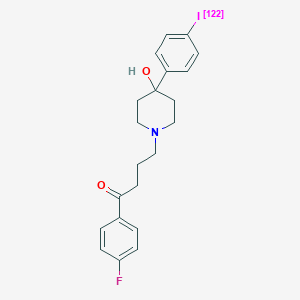
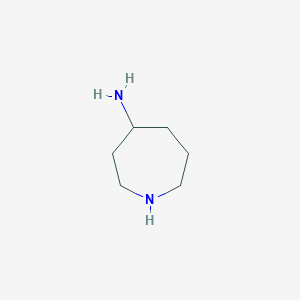
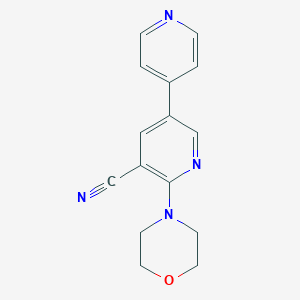
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)
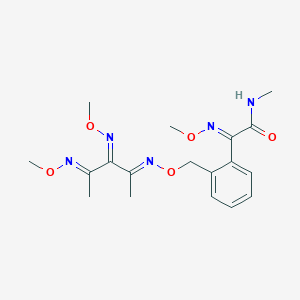
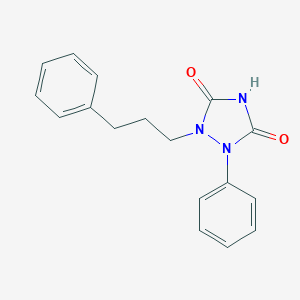
![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)

![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)